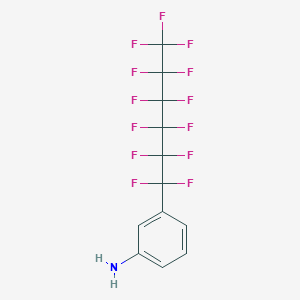
3-(Perfluorohexyl)aniline; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Perfluorohexyl)aniline, or 3PFH, is a compound that has been studied for its potential applications in the laboratory, as well as its biochemical and physiological effects. 3PFH is a colorless, low-volatility liquid with a boiling point of 212°C and a melting point of -20°C. It is an organofluorine compound, meaning it contains both carbon and fluorine atoms. 3PFH is 97% pure, and is used in a variety of laboratory and industrial applications.
Scientific Research Applications
3PFH has been studied for its potential applications in scientific research. In particular, it has been used as a reagent in the synthesis of other fluorinated compounds, as a catalyst in organic reactions, and as a solvent for organic compounds. It has also been used in the production of polymers, and as a component of lubricants and coatings.
Mechanism of Action
3PFH is known to interact with other molecules through a variety of mechanisms. It can form hydrogen bonds, as well as coordinate bonds with other molecules. It can also form ionic bonds with other molecules, and can act as a Lewis acid or base.
Biochemical and Physiological Effects
3PFH has been studied for its potential effects on biochemical and physiological processes. It has been shown to interact with certain enzymes, and to affect the activity of certain proteins. It has also been shown to affect the expression of certain genes, and to interfere with certain metabolic processes.
Advantages and Limitations for Lab Experiments
3PFH has several advantages for use in laboratory experiments. It is relatively non-toxic and non-flammable, and has a low boiling point, making it easy to handle and store. It is also relatively stable, and can be used in a variety of reactions. However, it can react with certain compounds, and can form hazardous byproducts.
Future Directions
There are several potential future directions for research on 3PFH. These include further studies on its biochemical and physiological effects, as well as its potential applications in industrial and laboratory processes. Additionally, further research could be done on its structure-activity relationships, and on its potential as a drug delivery system. Finally, research could be done on its potential toxicity and environmental impact.
Synthesis Methods
3PFH is synthesized through a process known as fluorination, which involves the reaction of fluorine gas with an organic compound. The reaction is typically conducted in a sealed vessel, at a temperature of -20°C to -50°C. The reaction produces a mixture of products, including 3PFH, which is then separated and purified.
properties
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F13N/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4H,26H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHAXUHMVBEXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895722 |
Source


|
| Record name | 3-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Perfluorohexyl)aniline | |
CAS RN |
119534-79-1 |
Source


|
| Record name | 3-(Tridecafluorohexyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


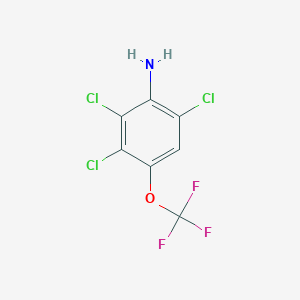
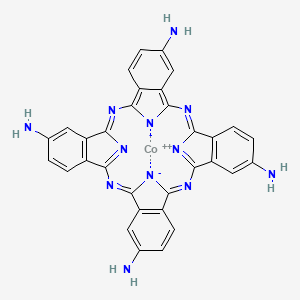
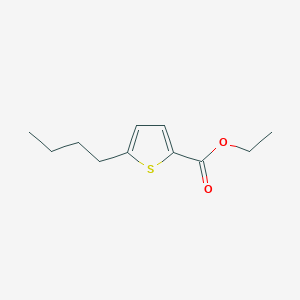
![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)
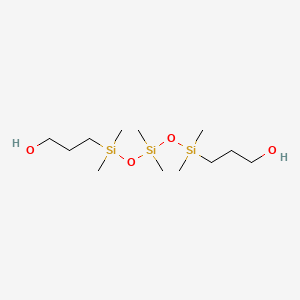

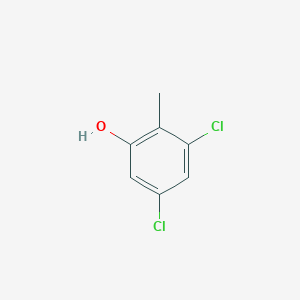
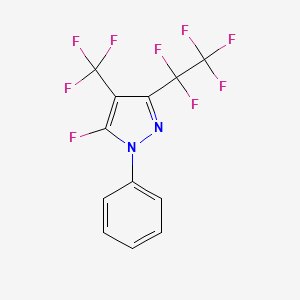
![6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B6296737.png)
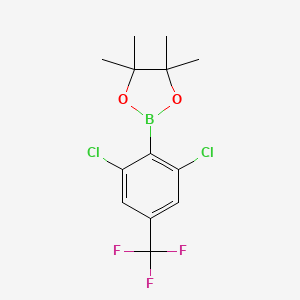
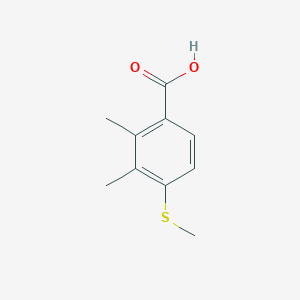
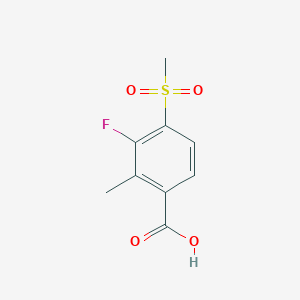
![[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(MeO(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}Ru(VI) 2HCl](/img/structure/B6296768.png)